An In-depth Technical Guide to 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
An In-depth Technical Guide to 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and potential therapeutic relevance of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate. This document is intended to serve as a valuable resource for professionals engaged in the exploration and development of novel therapeutics leveraging the unique structural and functional characteristics of azetidine scaffolds.
Core Chemical Properties
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a synthetic organic compound featuring a four-membered azetidine ring, a key heterocyclic motif in medicinal chemistry. The trifluoroacetate salt form enhances its stability and handling properties.
| Property | Value | Source |
| CAS Number | 1228230-82-7 | N/A |
| Molecular Formula | C₇H₁₂F₃NO₃ | N/A |
| Molecular Weight | 215.17 g/mol | N/A |
| Appearance | Light brown oil or viscous liquid | N/A |
| Purity | Typically ≥97% | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere | N/A |
Synthetic Approaches
A potential precursor, 1-protected-3-(hydroxymethyl)azetidine, can be synthesized through various routes, including the reduction of a corresponding carboxylic acid or ester. For instance, 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine can be prepared by the reduction of 1-(diphenylmethyl)-3-azetidinecarboxylic acid methyl ester with a reducing agent like lithium aluminum hydride.
The subsequent methoxymethyl ether can be formed under standard Williamson ether synthesis conditions. Finally, the trifluoroacetate salt is obtained by treating the free base with trifluoroacetic acid.
Below is a generalized experimental workflow for the synthesis of the core azetidine intermediate.
A potential synthetic workflow for a key azetidine intermediate.
Experimental Protocols
General Protocol for the Synthesis of a 3-Substituted Azetidine Derivative via Aza-Michael Addition:
This protocol outlines a general method for the functionalization of an azetidine scaffold, which can be adapted for the synthesis of various derivatives.
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Reaction Setup: To a solution of a 3-methyleneazetidine derivative (1.0 equivalent) in a suitable solvent such as acetonitrile, add the desired amine nucleophile (1.1 equivalents) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Relevance in Drug Discovery: A Bioisostere for Therapeutic Innovation
The azetidine ring is a "privileged" scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional diversity.
Bioisosterism: 3-(Hydroxymethyl)azetidine is recognized as an effective bioisostere of pyrrolidin-3-ol. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This strategic replacement can be used to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound.
Targeting DNA Damage Response: Polymerase Theta (Polθ) Inhibition
Recent research has highlighted the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA Polymerase Theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway and is overexpressed in many cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutated cancers).
Inhibition of Polθ in such cancer cells can lead to synthetic lethality, a promising therapeutic strategy. The azetidine moiety in these inhibitors plays a crucial role in binding to the active site of the enzyme.
Simplified signaling pathway of Polθ in DNA repair and its inhibition.
Safety and Handling
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate represents a valuable building block for the synthesis of novel therapeutic agents. Its structural features, combined with the growing understanding of the pharmacological importance of the azetidine scaffold, particularly in targeting DNA damage response pathways, make it a compound of significant interest for researchers and drug development professionals. The synthetic strategies and biological context provided in this guide offer a foundation for the further exploration and utilization of this and related compounds in the pursuit of innovative medicines.
